5-Methyl-6H-imidazo(1,2-b)(1,2,4)triazol-6-one phenylhydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-6H-imidazo(1,2-b)(1,2,4)triazol-6-one phenylhydrazone is a heterocyclic compound with a molecular formula of C11H10N6 and a molecular weight of 226.2373 g/mol . This compound is part of the imidazole and triazole family, known for their diverse biological activities and applications in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-6H-imidazo(1,2-b)(1,2,4)triazol-6-one phenylhydrazone typically involves the condensation of 5-methylimidazo[1,2-b][1,2,4]triazol-6-one with phenylhydrazine under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalytic amount of acid or base to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions
5-Methyl-6H-imidazo(1,2-b)(1,2,4)triazol-6-one phenylhydrazone undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylhydrazone group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles like amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs with different functional groups .
Wissenschaftliche Forschungsanwendungen
5-Methyl-6H-imidazo(1,2-b)(1,2,4)triazol-6-one phenylhydrazone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in developing new therapeutic agents for various diseases.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-Methyl-6H-imidazo(1,2-b)(1,2,4)triazol-6-one phenylhydrazone involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Methylimidazole: A simpler analog with similar core structure but lacking the triazole and phenylhydrazone groups.
6H-Imidazo[1,2-b][1,2,4]triazole: Another related compound with a similar triazole ring but different substituents.
Uniqueness
5-Methyl-6H-imidazo(1,2-b)(1,2,4)triazol-6-one phenylhydrazone is unique due to its specific combination of imidazole and triazole rings with a phenylhydrazone group, which imparts distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
87287-57-8 |
---|---|
Molekularformel |
C11H10N6 |
Molekulargewicht |
226.24 g/mol |
IUPAC-Name |
(5-methyl-1H-imidazo[1,2-b][1,2,4]triazol-6-yl)-phenyldiazene |
InChI |
InChI=1S/C11H10N6/c1-8-10(17-11(14-8)12-7-13-17)16-15-9-5-3-2-4-6-9/h2-7H,1H3,(H,12,13,14) |
InChI-Schlüssel |
AMVFUDHUQDSOOS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N2C(=N1)N=CN2)N=NC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.